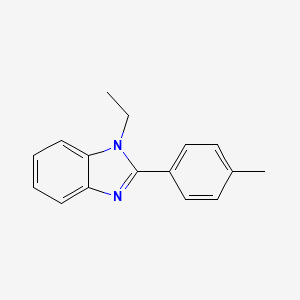

1-Ethyl-2-(4-methylphenyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethyl-2-(4-methylphenyl)benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .Molecular Structure Analysis

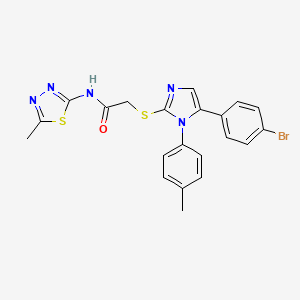

Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its structure is isostructural with naturally occurring nucleotides . The structure of “1-Ethyl-2-(4-methylphenyl)benzimidazole” would be similar, with an ethyl group and a 4-methylphenyl group attached to the benzimidazole core.Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic addition reactions to protonated carboxylic acids . The reactions are accelerated by orders of magnitude in comparison to the bulk .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Benzimidazole derivatives have been studied for their antimicrobial properties. They can be designed to target various microorganisms, including bacteria and fungi, by interfering with their cellular processes .

Enzyme Inhibition

Some benzimidazoles are potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer’s disease research .

Structural Analysis

X-ray crystallography can be used to determine the structure of benzimidazole compounds, which is crucial for understanding their chemical properties and interactions .

Synthesis of Complex Compounds

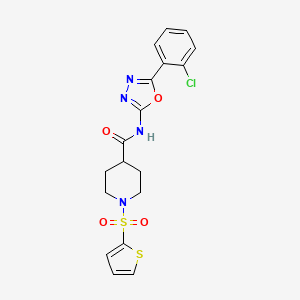

Benzimidazoles serve as key intermediates in the synthesis of more complex molecules with potential pharmacological activities .

Anticancer Research

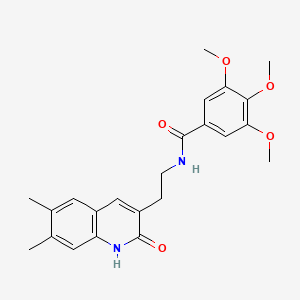

Certain benzimidazole derivatives exhibit activity against cancer cell lines, making them candidates for anticancer drug development .

Wirkmechanismus

Target of Action

For instance, some benzimidazole derivatives have been found to inhibit FtsZ, a key functional protein in bacterial cell division .

Mode of Action

Benzimidazole derivatives are known to act by forming a covalent adduct with membrane-bound bacterial transpeptidase enzymes . This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the synthesis of bacterial cell walls , which could potentially affect various biochemical pathways related to cell wall biosynthesis and maintenance.

Pharmacokinetics

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may have favorable adme properties .

Result of Action

Given the known antimicrobial activity of some benzimidazole derivatives , it is possible that 1-Ethyl-2-(4-methylphenyl)benzimidazole may also exhibit antimicrobial effects.

Safety and Hazards

Zukünftige Richtungen

Benzimidazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may involve the synthesis of new benzimidazole derivatives, investigation of their biological activities, and development of novel drugs based on the benzimidazole skeleton .

Eigenschaften

IUPAC Name |

1-ethyl-2-(4-methylphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-3-18-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCLJMQIZFOJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B3000290.png)

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)

![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)